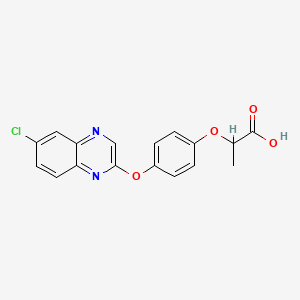

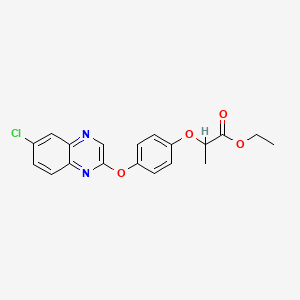

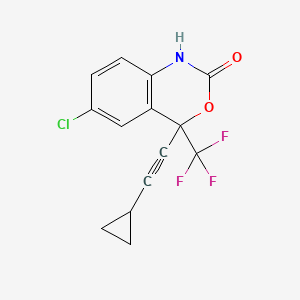

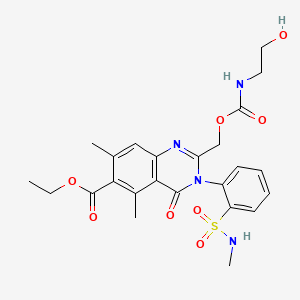

2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester

Descripción general

Descripción

SAD448 es una droga de molécula pequeña que actúa como agonista del receptor cannabinoide tipo 1 (CB1). Inicialmente desarrollado por Novartis Pharma AG, este compuesto ha mostrado potencial en el control de la espasticidad a través de su acción sobre los receptores CB1 del nervio periférico. Se ha explorado para sus aplicaciones terapéuticas en enfermedades del sistema nervioso y enfermedades oculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SAD448 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. La ruta sintética exacta es propietaria, pero normalmente implica el uso de disolventes orgánicos, catalizadores y condiciones de reacción controladas para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de SAD448 probablemente implicaría técnicas de síntesis orgánica a gran escala, incluidos reactores por lotes y sistemas de flujo continuo. El proceso se optimizaría para la rentabilidad, la escalabilidad y la sostenibilidad ambiental, adhiriéndose a las Buenas Prácticas de Manufactura (GMP).

Análisis De Reacciones Químicas

Tipos de Reacciones

SAD448 se somete a varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan reactivos como hidruro de litio y aluminio y gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Agentes de halogenación como cloro o bromo, y nucleófilos como aminas o alcoholes.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Química: Utilizado como compuesto modelo para estudiar las interacciones del receptor CB1.

Biología: Investigado por sus efectos sobre la neurotransmisión y la función del nervio periférico.

Medicina: Explorado para tratar afecciones como la espasticidad en la esclerosis múltiple y la hipertensión ocular

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores CB1.

Mecanismo De Acción

SAD448 ejerce sus efectos uniéndose y activando los receptores CB1, que se encuentran principalmente en el sistema nervioso periférico. Esta activación modula la liberación de neurotransmisores, lo que lleva a una reducción de la espasticidad y otros efectos terapéuticos. Las vías moleculares involucradas incluyen la inhibición de la producción de AMP cíclico y la activación de las quinasas de proteínas activadas por mitógenos .

Comparación Con Compuestos Similares

Compuestos Similares

CT3: Otro agonista CB1 con aplicaciones terapéuticas similares.

SAB378: Un agonista CB1 conocido por su acción periférica y efectos secundarios reducidos en el sistema nervioso central.

Unicidad de SAD448

SAD448 es único debido a su acción selectiva sobre los receptores CB1 periféricos, lo que minimiza los efectos secundarios del sistema nervioso central como la hipotermia. Esta acción selectiva aumenta su ventana terapéutica y la convierte en un candidato prometedor para el tratamiento de trastornos del sistema nervioso periférico .

¿Te gustaría obtener información más detallada sobre alguna sección específica?

Propiedades

Número CAS |

581106-09-4 |

|---|---|

Fórmula molecular |

C24H28N4O8S |

Peso molecular |

532.6 g/mol |

Nombre IUPAC |

ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |

InChI |

InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32) |

Clave InChI |

PMBUDILHPXTDNY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

SMILES canónico |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SAD-448; SAD 448; SAD448 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.